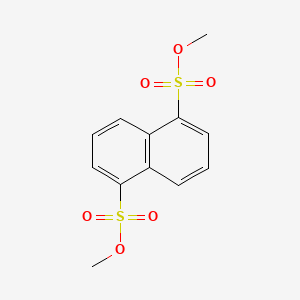

Dimethyl 1,5-naphthalenedisulfonate

描述

Contextualization within Naphthalenedisulfonate Chemistry

Naphthalenedisulfonic acids and their derivatives are a class of organic compounds characterized by a naphthalene (B1677914) core to which two sulfonic acid groups (or their esters/salts) are attached. The parent compound, 1,5-naphthalenedisulfonic acid, also known as Armstrong's acid, is produced through the disulfonation of naphthalene using oleum. wikipedia.orgchemicalbook.com This acid and its salts are significant intermediates in various chemical industries. datainsightsmarket.comgithub.com

The chemistry of naphthalenedisulfonates is diverse. The sulfonic acid groups are strong acids and render the compounds water-soluble. wikipedia.org These functional groups can be replaced through reactions such as fusion with sodium hydroxide (B78521) to yield dihydroxynaphthalenes or through nitration to produce nitro derivatives that are precursors to amino compounds. wikipedia.org The disodium (B8443419) salt of 1,5-naphthalenedisulfonic acid, for instance, is utilized as a divalent counterion for basic drug compounds and as an electrolyte in certain types of chromatography. wikipedia.org Dimethyl 1,5-naphthalenedisulfonate, as the dimethyl ester of this acid, represents a specific modification of these functional groups, altering its properties and reactivity, making it a valuable reagent in its own right. cymitquimica.comtcichemicals.com

Evolution of Research Trajectories

Research into naphthalenedisulfonic acids began with the need for synthetic dye intermediates in the late 19th and early 20th centuries. The parent acid, 1,5-naphthalenedisulfonic acid, was a key product of these early investigations. wikipedia.org The focus was primarily on the synthesis and reactions of the acid and its salts for creating dyes and pigments. ontosight.ai

The trajectory of research evolved from industrial applications towards more specialized laboratory uses. The synthesis of ester derivatives, such as this compound, reflects a shift towards creating more specific building blocks for organic synthesis. cymitquimica.comtcichemicals.com The development of modern analytical techniques, like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowed for detailed characterization of these derivatives. chemicalbook.com Current research often involves the use of such compounds as reagents or starting materials for the construction of more complex molecules. cymitquimica.com

Significance of the Compound in Contemporary Chemical Science

The significance of this compound in modern chemistry lies primarily in its role as a chemical intermediate and building block. cymitquimica.comtcichemicals.com As an ester of a sulfonic acid, it possesses two reactive sites. Sulfonate esters are known as good leaving groups in nucleophilic substitution reactions, a fundamental transformation in organic synthesis.

The compound serves as a source for the 1,5-disubstituted naphthalene core, a structural motif found in various functional materials and complex organic molecules. Its well-defined structure also makes it a useful reference compound for spectroscopic studies, including NMR and IR spectroscopy. chemicalbook.com While the parent acid and its salts have broader industrial applications, the dimethyl ester is a more specialized tool for chemists in a laboratory setting, enabling precise synthetic manipulations.

Chemical Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 20779-13-9 cymitquimica.comtcichemicals.com |

| Molecular Formula | C12H12O6S2 cymitquimica.com |

| Molecular Weight | 316.34 g/mol cymitquimica.com |

| Appearance | White to Almost white powder to crystal cymitquimica.comtcichemicals.com |

| Purity | >98.0% (GC) tcichemicals.com |

| Melting Point | 201.0 to 205.0 °C tcichemicals.comtcichemicals.com |

| Synonyms | 1,5-Naphthalenedisulfonic Acid Dimethyl Ester, Dimethyl Naphthalene-1,5-Disulfonate cymitquimica.comtcichemicals.com |

Table 2: Properties of the Parent Compound, 1,5-Naphthalenedisulfonic Acid

| Property | Value |

| CAS Number | 81-04-9 nih.gov |

| Molecular Formula | C10H8O6S2 nih.gov |

| Molecular Weight | 288.3 g/mol nih.gov |

| Appearance | Colorless solid wikipedia.org |

| Common Name | Armstrong's acid wikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

dimethyl naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6S2/c1-17-19(13,14)11-7-3-6-10-9(11)5-4-8-12(10)20(15,16)18-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXPJMZQMWIBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288660 | |

| Record name | Dimethyl 1,5-naphthalenedisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20779-13-9 | |

| Record name | 20779-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 1,5-naphthalenedisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis Strategies for Dimethyl 1,5-Naphthalenedisulfonate

The preparation of this compound with high purity and yield relies on carefully controlled regioselective reactions. The primary route involves the sulfonation of naphthalene (B1677914) followed by esterification, but alternative pathways offer strategic advantages.

The standard synthesis of this compound begins with its corresponding acid, 1,5-naphthalenedisulfonic acid. A common and efficient laboratory and industrial method involves converting the disulfonic acid into its more reactive disulfonyl chloride intermediate, naphthalene-1,5-disulfonyl chloride. This is typically achieved by treating the disodium (B8443419) salt of 1,5-naphthalenedisulfonic acid with a chlorinating agent like phosphorus pentachloride. orgsyn.org The resulting naphthalene-1,5-disulfonyl chloride is then esterified with methanol (B129727) to yield the final product.

The optimization of this esterification step is crucial for maximizing yield and purity. Key parameters that are manipulated include reaction temperature, the molar ratio of reactants, and the choice of catalyst or acid scavenger. While specific optimization studies for this compound are not extensively published, general principles of esterification provide a framework for process enhancement. researchgate.netacademie-sciences.fr For instance, using a mild base like sodium bicarbonate can selectively deprotonate the carboxylic acid in similar syntheses, facilitating a regioselective reaction with a methylating agent like dimethyl sulfate (B86663) under solvent-free conditions. dntb.gov.uanih.govnih.gov The optimization often involves a response surface methodology to identify the ideal combination of variables. researchgate.netacademie-sciences.frresearchgate.netnih.gov

| Parameter | Typical Range/Options | Objective of Optimization | Reference Principle |

|---|---|---|---|

| Temperature | 25°C - 90°C | To increase reaction rate without promoting side reactions or decomposition. | academie-sciences.frnih.gov |

| Reactant Ratio | 1:1 to 1:4 (Acid/Chloride to Alcohol) | To drive the reaction to completion by using an excess of the alcohol. | researchgate.net |

| Catalyst/Base | None, Pyridine, Triethylamine, NaHCO₃ | To neutralize the HCl byproduct (from sulfonyl chloride) or to activate the substrate. | dntb.gov.uanih.gov |

| Reaction Time | 1h - 48h | To achieve maximum conversion while minimizing the formation of impurities. | academie-sciences.frnih.gov |

Beyond the direct sulfonation-esterification sequence of naphthalene, alternative strategies starting from other functionalized naphthalene precursors can provide access to this compound. These routes are particularly valuable when specific substitution patterns are desired.

One such approach involves the use of 1,5-dibromonaphthalene (B1630475) as a starting material. researchgate.net Through copper-catalyzed nucleophilic substitution reactions, the bromo groups can be replaced with methoxy (B1213986) groups or other functionalities that can be later converted to sulfonate esters. researchgate.net For example, reaction with a sulfite (B76179) salt followed by methylation could furnish the desired product.

More innovative and modern methods in synthetic chemistry, such as skeletal editing, offer novel pathways. A recently developed protocol allows for the transmutation of a nitrogen atom in an isoquinoline (B145761) ring system into a carbon atom, providing a convenient route to substituted naphthalenes. nih.gov This strategy could potentially be adapted to synthesize specifically substituted naphthalene precursors for the synthesis of this compound, expanding the toolkit for creating complex aromatic structures. nih.gov

Derivatization Reactions and Functionalization

The chemical character of this compound allows for a variety of transformations targeting the ester groups or the aromatic core, enabling its use as a versatile chemical building block.

Transesterification is a fundamental reaction for converting one ester into another. masterorganicchemistry.com In the case of this compound, this reaction involves the exchange of its methoxy groups (-OCH₃) with a different alkoxy group from another alcohol. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org

For example, reacting this compound with an excess of ethanol (B145695) in the presence of a catalyst (e.g., sodium ethoxide or a Lewis acid like Sc(OTf)₃) would lead to the formation of Diethyl 1,5-naphthalenedisulfonate. organic-chemistry.org This is an equilibrium process, and using the new alcohol as the solvent is a common strategy to drive the reaction toward the desired product. masterorganicchemistry.com It is crucial to match the alkoxide base with the alcohol to prevent the formation of mixed ester products. youtube.com

General Transesterification Reaction:

this compound + 2 R-OH ⇌ Di(R-alkyl) 1,5-naphthalenedisulfonate + 2 CH₃OH

The sulfonate ester groups in this compound can be targets for nucleophilic attack. Nucleophilic substitution can occur at the sulfur atom, leading to the cleavage of the sulfur-oxygen bond, or at the methyl carbon, cleaving the carbon-oxygen bond.

Aryl sulfonate esters can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, though they are generally less reactive than aryl halides. For a nucleophile to displace a sulfonate group from the naphthalene ring, the ring typically needs to be activated by other strong electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org Given that the sulfonate groups themselves are deactivating, forcing one to act as a leaving group in an SNAr reaction would require harsh conditions or a very potent nucleophile. d-nb.info

Alternatively, nucleophiles can attack the electrophilic sulfur atom, leading to displacement of the methoxide (B1231860) group. More commonly, strong nucleophiles can react with the methyl group via an SN2 mechanism, resulting in demethylation and the formation of the monosodium or disodium salt of 1,5-naphthalenedisulfonic acid.

Further functionalization of the naphthalene ring of this compound can be achieved through electrophilic aromatic substitution. The two existing dimethyl sulfonate (-SO₃CH₃) groups strongly influence the position of any incoming electrophile.

The sulfonate ester group is an electron-withdrawing group and, as such, is deactivating and a meta-director. masterorganicchemistry.comuci.edu In this compound, the two groups are on separate rings. Their combined deactivating effect makes further substitution challenging, requiring more forcing conditions than for unsubstituted naphthalene. youtube.com The directing effects of the two groups determine the regiochemical outcome. The least deactivated positions, which are meta to the existing substituents, are the preferred sites of attack. The positions at C-3, C-4, C-7, and C-8 are potential targets. Analysis of the resonance structures of the intermediate carbocation (a naphthalenonium ion) indicates that substitution is most favored at the positions meta to both deactivating groups, primarily C-3 and C-7. youtube.com

| Position on Naphthalene Core | Relation to C1-Sulfonate | Relation to C5-Sulfonate | Predicted Reactivity | Reference Principle |

|---|---|---|---|---|

| 2, 6 | ortho | - | Strongly Deactivated | msu.edu |

| 4, 8 | para | - | Strongly Deactivated | msu.edu |

| 3, 7 | meta | - | Least Deactivated (Favored Site) | masterorganicchemistry.comyoutube.com |

Formation of Advanced Naphthalenedisulfonate Derivatives

The rigid, planar structure of the naphthalene core combined with the reactive and hydrophilic nature of the sulfonate groups makes the 1,5-naphthalenedisulfonate scaffold a valuable building block in materials science and analytical chemistry.

The naphthalenedisulfonic acid framework is a component in the synthesis of complex organic molecules designed for spectroscopic applications. These derivatives are of interest for their potential use as dyes, biological stains, or fluorescent probes for imaging and sensing in biological systems nih.govsielc.com.

The incorporation of the naphthalenedisulfonate moiety imparts specific, desirable properties:

Water Solubility : The sulfonic acid groups are hydrophilic, which can increase the solubility of the larger molecule in aqueous environments—a crucial feature for biological applications sielc.com.

Spectroscopic Properties : The naphthalene ring system is inherently fluorescent. When incorporated into a larger conjugated system, such as one containing diazenyl and pyrazole (B372694) groups, it can lead to unique optical properties, including strong light absorption in the visible spectrum nih.gov.

Complex derivatives have been designed by attaching chromophoric and biologically active moieties to the naphthalene backbone. For instance, molecules containing a diazenyl group linked to a pyrazole ring, which is further functionalized, have been described nih.govsielc.com. The combination of these functional groups on the naphthalenedisulfonate platform results in molecules with potential for specific interactions and signaling in biological contexts nih.gov.

Table 1: Key Structural Features of Naphthalenedisulfonate-Based Probes and Their Functions

| Structural Component | Function | Source |

| Naphthalenedisulfonic acid backbone | Provides a rigid scaffold and inherent fluorescence. | nih.gov |

| Sulfonic acid / Sulfonyl groups | Impart water solubility for use in aqueous/biological media. | nih.govsielc.com |

| Diazenyl (azo) group | Acts as a chromophore, enabling light absorption in the visible spectrum (color). | nih.govsielc.com |

| Pyrazole ring | A common motif in biologically active molecules, suggesting potential for specific biological interactions or pharmaceutical applications. | nih.govsielc.com |

1,5-Naphthalenedisulfonic acid (H₂NDS) is recognized as an excellent building block for the construction of supramolecular architectures through non-covalent interactions researchgate.net. The key features that enable this are the rigidity of the naphthalene group and the ability of the two sulfonate groups to act as effective hydrogen bond acceptors.

In combination with organic amines, H₂NDS forms salts that self-assemble into well-defined, crystalline networks. Research has shown that the nature of the solvent molecules can significantly influence the hydrogen bonding patterns between the sulfonate (−SO₃⁻) and ammonium (B1175870) (−NH₃⁺) groups, leading to diverse structural motifs researchgate.net. These assemblies demonstrate how molecular information stored in the building blocks can direct the formation of complex, ordered structures tandfonline.com.

Detailed structural analyses of salts formed between H₂NDS and triphenylmethylamine (HTPMA) from different solvents reveal a variety of architectures, as summarized in the table below.

Table 2: Influence of Solvent on Supramolecular Architectures of H₂NDS Salts

| Salt System | Solvent | Resulting Supramolecular Architecture | Key Structural Motif | Source |

| (HTPMA)₂·(NDS)·2H₂O | H₂O | Lamellar structure | Anions and cations form alternating column motifs. | researchgate.net |

| (HTPMA)₂·(NDS)·2CH₃OH | Methanol | Pillared layered network | NDS²⁻ anions act as pillars connecting double layers of HTPMA⁺ cations. | researchgate.net |

| (HTPMA)₂·(NDS)·2C₂H₅OH | Ethanol | Lamellar structure | Anions and cations form alternating column motifs. | researchgate.net |

| (HTPMA)₂·(NDS)·2(CH₃)₂CHOH | Isopropanol | Lamellar structure | Anions and cations form alternating column motifs. | researchgate.net |

| (HTPMA)₂·(NDS)·C₄H₈O₂ | 1,4-Dioxane | Pillared layered network | NDS²⁻ anions in standing positions act as pillars connecting cation layers. | researchgate.net |

These findings highlight the role of the 1,5-naphthalenedisulfonate unit as a programmable component in crystal engineering, where solvent choice can be used to tune the final solid-state structure researchgate.net.

The 1,5-naphthalenedisulfonate unit serves as a precursor or building block for creating various types of polymeric materials, including coordination polymers and high-performance polyimides. The rigid naphthalene core can impart enhanced thermal stability and specific mechanical properties to the polymer backbone rsc.org.

Coordination Polymers: The sulfonate groups of 1,5-naphthalenedisulfonate can act as ligands, coordinating to metal centers to form coordination polymers. In one example, 1,5-naphthalenedisulfonate reacts with a copper(II) salt and 2,2′-bipyridine. The sulfonate groups bridge two different copper ions, forming a one-dimensional chain sigmaaldrich.com. These chains are further organized by hydrogen bonds into a three-dimensional network. Similarly, 1,5-naphthalenedisulfonic acid has been used to synthesize a 1D-coordination polymer with organotin units rsc.org. In these materials, the naphthalenedisulfonate anion functions as a rigid linker, demonstrating its utility in constructing extended, metal-organic frameworks sigmaaldrich.com.

Sulfonated Polyimides (SPIs): The naphthalene core is also integrated into advanced polyimides to create materials with superior properties. While not always starting from the dimethyl ester, related sulfonated naphthalene precursors are used to synthesize sulfonated polyimides (SPIs) researchgate.net. These polymers are of significant interest for applications such as proton-exchange membranes in fuel cells researchgate.netmdpi.com. The sulfonic acid groups within the polymer structure provide proton conductivity. The incorporation of the rigid naphthalene diimide unit can enhance the hydrolytic stability and mechanical strength of the membranes compared to other aromatic polymers researchgate.netmdpi.com. The introduction of a naphthalene ring structure into the polymer main chain is a known strategy to improve the thermal stability of polyimides rsc.org.

Table 3: Examples of Naphthalenedisulfonate in Polymeric Materials

| Polymer Type | Precursor/Moiety | Role of Naphthalene Unit | Application | Source |

| Coordination Polymer | 1,5-Naphthalenedisulfonate | Rigid bridging ligand connecting Cu(II) ions. | Metal-organic materials | sigmaaldrich.com |

| Coordination Polymer | 1,5-Naphthalenedisulfonic acid | Linker for organotin units. | 1D-coordination polymers | rsc.org |

| Sulfonated Polyimide (SPI) | Naphthalenediimide and sulfonated units | Provides rigidity, stacking, and hydrolytic stability. | Proton-conductive membranes | mdpi.com |

| Sulfonated Polyimide (SPI) | 1,4,5,8-Naphthalene tetracarboxylic dianhydride | Forms a rigid, stable six-membered imide ring in the polymer backbone. | Proton-exchange membranes | researchgate.net |

Advanced Structural Elucidation and Supramolecular Architecture

Crystallographic Analysis of Dimethyl 1,5-Naphthalenedisulfonate and its Complexes

Crystallographic methods are fundamental in determining the precise atomic arrangement of a compound in its solid state.

While commercial suppliers confirm the compound is a white to almost white crystalline powder, a specific, publicly accessible, complete crystal structure determination for this compound was not found in the searched literature. tcichemicals.comcymitquimica.com Such structural data, when determined, are typically deposited in specialized databases like the Cambridge Structural Database (CSD) for small molecules. elsevierpure.comcam.ac.ukcam.ac.uk Analysis of related compounds, such as 1,5-naphthalenedisulfonic acid, shows the robust nature of the naphthalene (B1677914) core and the typical tetrahedral geometry of the sulfonate groups. nih.gov A full SC-XRD study on the dimethyl ester would be invaluable for understanding its packing in the solid state and potential for forming supramolecular architectures.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science. Different polymorphs of a compound can exhibit distinct physical properties. There is currently no information available in the surveyed scientific literature regarding the existence of polymorphs for this compound or any studies related to its crystallization engineering.

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are essential for confirming the identity and elucidating the detailed structural features of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. While full experimental spectra for this compound are not publicly available in the search results, the existence of ¹H and ¹³C NMR data is noted in chemical databases. chemicalbook.com Based on the molecular structure, a theoretical analysis of its NMR spectra can be proposed.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring and a singlet for the methyl protons. Due to the C₂ symmetry of the molecule, the six aromatic protons would appear as three distinct sets of signals. The ¹³C NMR spectrum would similarly show characteristic peaks for the methyl carbons and the carbons of the naphthalene ring. Quaternary carbons, those directly attached to the sulfonate groups and the ring-junction carbons, are expected to show signals with lower intensity. youtube.com

Table 1: Predicted NMR Signals for this compound This table is based on theoretical predictions derived from the compound's structure.

¹H NMR| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 4.0 | Singlet | 6H | -OCH₃ |

| ~ 7.5 - 8.0 | Doublet | 2H | Aromatic C-H |

| ~ 8.0 - 8.5 | Triplet | 2H | Aromatic C-H |

¹³C NMR

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 55 | -OCH₃ |

| ~ 120 - 140 | Aromatic C-H and C-C |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and molecular vibrations within a compound. While specific experimental spectra for this compound are not detailed in the search results, the availability of such data is indicated. chemicalbook.com The expected vibrational modes can be predicted based on the functional groups present in the molecule.

Key expected peaks in the FT-IR and Raman spectra would include strong absorptions corresponding to the S=O and S-O stretching vibrations of the sulfonate ester groups. Additional characteristic bands would arise from the C-H stretching of the aromatic naphthalene ring and the methyl groups, as well as from the C=C stretching vibrations within the aromatic system.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Methyl (-OCH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1370 - 1350 | S=O Asymmetric Stretch | Sulfonate Ester |

| 1185 - 1165 | S=O Symmetric Stretch | Sulfonate Ester |

| 1000 - 750 | S-O-C Stretch | Sulfonate Ester |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The molecular formula of this compound is C₁₂H₁₂O₆S₂, corresponding to a molecular weight of approximately 316.34 g/mol . cymitquimica.com In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 316.

For the characterization of complexes, particularly non-covalent complexes, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. These methods can transfer large, intact molecular assemblies from the condensed phase to the gas phase for MS analysis. While no specific studies on complexes of this compound were found, the principles of MS can be applied to hypothesize how its complexes could be characterized. If this compound were to form a non-covalent complex with another molecule (e.g., a protein or a macrocycle), native MS could be used to detect the intact complex ion, providing stoichiometric information based on the mass of the observed species.

Supramolecular Chemistry and Non-covalent Interactions

Hydrogen Bonding Networks

While this compound itself does not possess strong hydrogen bond donors, in the presence of suitable partner molecules, such as in co-crystals or solvates, the oxygen atoms of the sulfonate groups can act as hydrogen bond acceptors. The formation of hydrogen bonding networks is a crucial factor in the assembly of supramolecular structures. elsevierpure.com In related naphthalenedisulfonic acid compounds, extensive hydrogen bonding involving the sulfonate groups and co-crystallized molecules or solvent molecules has been observed to dictate the resulting architecture. acs.org These networks can create intricate one-, two-, or three-dimensional structures.

Host-Guest Complexation Studies

The ability of a molecule to encapsulate another within its structure is known as host-guest chemistry. While this compound is not a classic host molecule in itself, its derivatives or related naphthalenesulfonic acid compounds can participate in such interactions. For instance, macrocyclic hosts like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can encapsulate hydrophobic guest molecules, including aromatic compounds, in aqueous solutions. nih.govresearchgate.net The study of such complexes can provide insights into molecular recognition and can be used to modify the properties of the guest molecule. Although specific studies on the host-guest chemistry of this compound are not widely reported, the principles of host-guest chemistry are relevant to understanding its potential interactions with other molecules in solution.

Solvent Effects on Supramolecular Patterns

The choice of solvent can have a profound impact on the self-assembly process and the resulting supramolecular architecture. researchgate.netnih.gov Solvents can influence the solubility of the compound and can also directly participate in the formation of the crystal lattice through solvation. acs.org For instance, different solvents can lead to the formation of different polymorphs or solvates of the same compound, each with a unique crystal structure. In the case of related naphthalenedisulfonic acid salts, studies have shown that the nature of the solvent molecules can effectively influence the hydrogen bonding modes, leading to diverse architectural outcomes. acs.org The polarity, size, and hydrogen-bonding capability of the solvent molecules are all critical factors that can direct the supramolecular assembly of this compound.

Reactivity and Reaction Mechanism Investigations

Hydrolysis and Solvolysis Pathways

The hydrolysis and solvolysis of sulfonate esters, such as Dimethyl 1,5-naphthalenedisulfonate, involve the cleavage of the sulfur-oxygen bond. The mechanism of this cleavage can be complex and is influenced by factors like pH, solvent, and the structure of the ester.

General Mechanisms of Aryl Sulfonate Ester Hydrolysis: Studies on aryl benzenesulfonates, which share the sulfonate ester functionality, have revealed that hydrolysis can proceed through either a concerted or a stepwise mechanism. The concerted pathway involves a single transition state, while the stepwise mechanism proceeds through a pentavalent sulfur intermediate. The preferred pathway is often dependent on the nature of the leaving group.

The hydrolysis of related naphthalic anhydrides, such as 1,8-naphthalic anhydride (B1165640), has been studied to understand the influence of the naphthalene (B1677914) core. The pH of the solution plays a critical role, with different reaction rates observed in acidic, neutral, and basic conditions. For instance, the cyclization of 1,8-naphthalic acid to its anhydride is spontaneous in acidic aqueous solutions.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the general principles of aryl sulfonate ester hydrolysis suggest that it would be susceptible to cleavage under both acidic and basic conditions, leading to the formation of methanol (B129727) and 1,5-naphthalenedisulfonic acid.

Thermolytic Degradation and Stability Studies

The thermal stability of this compound is a critical parameter for its storage and use in high-temperature applications. The decomposition of aromatic sulfonate esters typically involves the cleavage of the C-O or S-O bonds.

| Compound Class | General Decomposition Temperature Range (°C) |

| Aromatic Sulfonic Acids | 200 - 300 |

| Imidazoline/Dimethyl Succinate (B1194679) Hybrids | Starts around 200-235 |

Oxidative and Reductive Reactivity

The naphthalene core and sulfonate ester groups of this compound determine its susceptibility to oxidation and reduction.

Oxidative Degradation: Studies on the parent compound, 1,5-naphthalenedisulfonic acid (NDS), have shown that it is resistant to microbial degradation but can be degraded through advanced oxidation processes. For instance, the oxidation of NDS using ozone has been investigated. The reactivity towards ozone was found to decrease with an increasing number of sulfonic groups on the naphthalene ring. rsc.org Another study demonstrated the oxidative degradation of NDS in aqueous solutions using microwave irradiation in the presence of hydrogen peroxide. nih.gov This process, which generates hydroxyl radicals, was found to be effective in breaking down the persistent pollutant. nih.gov Acidic conditions were found to be more favorable for this degradation process. nih.gov

Reductive Reactivity: The reductive cleavage of sulfonate esters is a known chemical transformation. While sulfonate esters are generally stable to many reducing agents, specific conditions can lead to their reduction. For example, palladium-catalyzed reduction of aryl sulfonates has been reported. Additionally, reductively-labile sulfonate ester protecting groups have been designed, which can be cleaved under mild reducing conditions. These studies suggest that the sulfonate ester linkages in this compound could potentially be cleaved under specific reductive conditions, although direct studies on this compound are not widely reported.

Mechanistic Studies of Catalytic Applications

While specific catalytic applications for this compound are not extensively documented, the reactivity of the sulfonate ester group makes it a potential candidate for use in catalysis, either as a substrate or a catalyst precursor.

Aryl sulfonate esters are known to be useful in cross-coupling reactions, where the sulfonate group acts as a leaving group. This suggests a potential application for this compound in the synthesis of substituted naphthalene derivatives.

Furthermore, a study on the reaction of a related compound, 5-dimethylaminonaphthalene-1-sulfonyl chloride, with dimethylsulfoxide (DMSO) proposed a reaction mechanism involving a sulfoxonium intermediate. dtic.mil This type of mechanistic insight into the reactivity of the sulfonyl group is valuable for predicting the behavior of this compound in similar solvent systems or as a reactant in catalytic cycles. The development of enzyme-catalyzed hydrolysis for structurally different dimethyl esters highlights the potential for biocatalytic applications, although this has not been specifically explored for this compound. rsc.org

Applications in Advanced Materials Science and Engineering

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the realm of crystal engineering, the 1,5-naphthalenedisulfonate (1,5-nds) anion serves as a multitopic organic linker, connecting metal ions to form extended crystalline networks known as coordination polymers or metal-organic frameworks (MOFs). The rigid naphthalene (B1677914) backbone provides structural integrity, while the sulfonate groups offer flexible coordination sites.

The 1,5-naphthalenedisulfonate ligand's design, featuring a rigid aromatic core and two sulfonate groups at distant positions, allows it to bridge metal centers, facilitating the construction of extended networks. The sulfonate groups are effective coordination sites, capable of binding to metal ions through their oxygen atoms in various modes.

Research has demonstrated the synthesis of novel coordination polymers where the 1,5-nds ligand plays a crucial role. In one instance, a calcium(II) coordination polymer was synthesized using 1,5-naphthalenedisulfonic acid sodium salt. researchgate.net X-ray crystallography revealed that the Ca(II) ion achieves a distorted octahedral coordination environment, binding to two water molecules and four oxygen atoms from two different 1,5-naphthalenedisulfonate ligands. researchgate.net This illustrates the ligand's ability to act as a bidentate linker, connecting metal centers to propagate the polymer framework. Similarly, a lead-based MOF, [Pb(1,5-nds)(H2O)3]n, was prepared where the 1,5-naphthalenedisulfonate ligand is integral to the framework's structure. researchgate.net

The following table summarizes the coordination details in a representative Ca(II) coordination polymer:

| Metal Ion | Ligand | Coordination Geometry | Key Coordination Bonds |

| Ca(II) | 1,5-naphthalenedisulfonate | Distorted Octahedral (CaO6) | Bonds to four oxygen atoms from two 1,5-nds ligands and two water molecules. researchgate.net |

The specific geometry and rigidity of the 1,5-naphthalenedisulfonate linker are instrumental in dictating the final topology of the resulting coordination polymer or MOF. Its dimensions and the orientation of its sulfonate groups guide the self-assembly process, leading to diverse structural dimensionalities.

For example, the Ca(II) polymer linked by 1,5-naphthalenedisulfonate forms a one-dimensional (1D) chain structure. researchgate.net These chains are further organized into a two-dimensional (2D) layered architecture through non-covalent interactions, specifically hydrogen bonds and π–π stacking between the naphthalene rings. researchgate.net This demonstrates how the linker contributes to both the primary covalent framework and the secondary supramolecular organization. The presence of such linkers can create defined channels and pores within the structure, a key feature of MOFs. researchgate.net

The organic linkers in MOFs are not merely structural supports; they can play an active role in the material's functional properties, such as photocatalysis. By absorbing light and facilitating charge transfer, linkers can turn MOFs into effective photocatalysts. Engineering the linker by introducing specific functional groups is a known strategy for tuning the photoelectronic properties of MOFs. rsc.orgnortheastern.edu

While direct, extensive studies on the photocatalytic impact of 1,5-naphthalenedisulfonate within a MOF are not widely reported, related research provides insight. For instance, polyaniline doped with β-naphthalene sulphonic acid has been shown to be a better photocatalyst for the degradation of Methylene blue under visible light than other doped variants, achieving a degradation rate of 70.59%. researchgate.net In the context of MOFs, replacing standard linkers like benzene (B151609) dicarboxylate with π-electron-rich naphthalene dicarboxylate linkers is considered a viable approach to boost photocatalytic activity. nih.gov The introduction of such linkers can enhance light absorption and promote more efficient ligand-to-cluster charge transfer (LCCT) processes upon photoexcitation, which is crucial for high photocatalytic performance. nih.gov

The linear, rigid nature of the 1,5-naphthalenedisulfonate linker makes it particularly suitable for the synthesis of one-dimensional (1D) coordination polymers. These chain-like structures are fundamental motifs in crystal engineering and can serve as building blocks for higher-dimensional frameworks.

Several 1D coordination polymers based on this linker have been successfully synthesized.

A Ca(II) coordination polymer, [CaL(H2O)2]n (where L = 1,5-naphthalenedisulfonate), features Ca(II) ions linked through the oxygen atoms of the sulfonate groups to form a distinct 1D chain structure. researchgate.net

Another example is a 1D coordination polymer formed through the reaction of 1,5-naphthalenedisulfonic acid tetrahydrate with an organotin compound, yielding [n-Bu2Sn(BPDO-I)(1,5-C10H6(SO3)2)]n. sigmaaldrich.com

The table below details examples of 1D coordination polymers synthesized using the 1,5-naphthalenedisulfonate linker.

| Metal/Element Center | Co-ligands/Reactants | Resulting Polymer Formula | Dimensionality | Ref. |

| Calcium (Ca) | Water | [Ca(1,5-nds)(H2O)2]n | 1D Chain | researchgate.net |

| Tin (Sn) | [n-Bu2SnO]n, 2,2′-bipyridine-N,N′-dioxide | [n-Bu2Sn(BPDO-I)(1,5-nds)]n | 1D Polymer | sigmaaldrich.com |

Polymer Chemistry and Electroactive Materials

Beyond coordination chemistry, sulfonate-containing aromatic compounds are pivotal in the field of electroactive polymers, which are materials that change their properties in response to electrical stimuli. wikipedia.orgmdpi.com They are particularly important as dopants for conducting polymers.

Protonic acids are used to "dope" conducting polymers like polyaniline (PANI), transforming it from an insulating state (emeraldine base) to a conducting state (emeraldine salt) by protonating the imine nitrogen atoms on the polymer backbone. The dopant's anion resides within the polymer matrix to maintain charge neutrality and significantly influences the final material's properties.

1,5-Naphthalenedisulfonic acid has been successfully used as a dopant in the synthesis of polyaniline nanostructures. osti.gov Research has shown that PANI nanotubes can be synthesized via a self-assembly process using 1,5-naphthalenedisulfonic acid as the dopant. osti.gov The characteristics of the resulting nanostructures are directly affected by the dopant. Factors such as the number and position of the sulfonic acid groups on the naphthalene ring influence the formation yield, morphology (e.g., hollow versus solid nanotubes), size, crystallinity, and electrical properties of the PANI. osti.gov For instance, other naphthalenesulfonic acids, like dinonylnaphthalene (B12650604) sulfonic acid (DNNSA), are known to produce highly processable PANI, although the bulky nature of the dopant can limit charge transport. nih.gov The use of various naphthalene sulfonic acids highlights their role in templating the polymer's morphology and modulating its conductivity. osti.govnih.gov

| Polymer | Dopant | Resulting Morphology | Key Findings | Ref. |

| Polyaniline (PANI) | 1,5-Naphthalenedisulfonic acid | Nanotubes, Dendrites | Dopant structure affects nanotube morphology, size, and electrical properties. osti.gov | |

| Polyaniline (PANI) | Dinonylnaphthalene sulfonic acid (DNNSA) | N/A | Acts as a primary dopant, enhancing processability in organic solvents. nih.gov | |

| Polyaniline (PANI) | β-Naphthalene sulphonic acid | N/A | Doped PANI exhibits higher conductivity and dielectric constant compared to some inorganic acid dopants. researchgate.net |

Optical and Electronic Materials

The unique electronic structure of the naphthalene ring system in dimethyl 1,5-naphthalenedisulfonate and its derivatives gives rise to interesting optical and electronic properties, making them promising candidates for applications in this field.

Naphthalene and its derivatives are well-known for their fluorescent properties. researchgate.net While this compound itself exhibits fluorescence, its derivatives have been the primary focus of research in this area. The excitation and emission wavelengths can be tuned by introducing various functional groups onto the naphthalene ring. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical properties of the molecule.

Studies on related naphthalene derivatives have shown that their fluorescence is sensitive to the local environment, making them useful as fluorescent probes. For example, certain distyrylnaphthalene derivatives have been successfully used for imaging cellular membranes. nih.gov The fluorescence of these compounds can be influenced by solvent polarity and viscosity, allowing them to report on the microenvironment of biological systems.

Table 1: Luminescent Properties of Selected Naphthalene Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Application |

| 1-Naphthalenesulfonate (1-NSA) | Not specified | Not specified | Breakdown product of 1,5-NDS |

| 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)naphthalene-1-sulfonamide | Not specified | Not specified | Fluorescent probe |

| Distyrylnaphthalene derivatives | Varies | Varies | Cellular membrane imaging nih.gov |

This table is generated based on available data for related naphthalene compounds to illustrate the potential of the class of molecules, as specific data for this compound was not found in the search results.

Third-order nonlinear optical (NLO) effects are crucial for a variety of applications in photonics and optoelectronics, including optical switching, data storage, and optical limiting. researchgate.net Materials with significant third-order NLO properties exhibit a change in their refractive index or absorption coefficient in response to an intense light source. youtube.com

While direct studies on the third-order NLO properties of this compound are not extensively reported, research on related organic molecules and derivatives suggests that the extended π-conjugated system of the naphthalene core could contribute to NLO behavior. The delocalized electrons in the aromatic system can be easily polarized by a strong electric field, leading to a nonlinear optical response. rsc.org For instance, studies on organoimido polyoxometalate derivatives have shown that the combination of organic chromophores with other molecular units can lead to significant two-photon absorption cross-sections. rsc.org Furthermore, research on dyed potassium acid phthalate (B1215562) (KAP) crystals has demonstrated that incorporating organic dyes into a crystal matrix can significantly enhance the third-order NLO properties. rsc.org These findings suggest that by appropriate molecular engineering, derivatives of this compound could be designed to possess desirable NLO characteristics.

Membranes and Separation Technologies

The disulfonate nature of the parent compound, 1,5-naphthalenedisulfonic acid, and its salts has led to their use in the development of membranes and separation technologies. After hydrolysis of the methyl ester groups, the resulting sulfonic acid groups are highly acidic and can be used to create ion-exchange membranes.

Catalytic Roles and Mechanistic Aspects

Dimethyl 1,5-Naphthalenedisulfonate as a Catalyst or Co-catalyst

While specific data on this compound as a primary catalyst is limited, the catalytic activity of its parent acid and related sulfonate compounds provides a basis for understanding its potential roles.

Esterification Reactions

Derivatives of naphthalenedisulfonic acid have been explored as catalysts in esterification processes. Solid acid catalysts derived from lignin, for instance, have been used for the esterification of oleic acid to produce biodiesel science.gov. Furthermore, sulfonic acids supported on metal-organic frameworks like UiO-66 have been shown to be active, stable, and reusable catalysts for the esterification of fatty acids with various alcohols mdpi.com. These examples suggest that the sulfonate functional group is key to the catalytic activity in these reactions.

Oxidation Reactions

The role of naphthalenedisulfonate compounds in oxidation reactions is complex. Studies on the degradation of naphthalenesulfonic acids by ozonation indicate that these compounds are reactive to oxidation, with the reactivity decreasing as the number of sulfonic groups increases researchgate.net. In catalytic wet air oxidation, the presence of a catalyst enhances the degradation of dyes containing sulfonate groups, implying that the sulfonate moiety influences the interaction with the catalyst surface acs.org.

Role in Metal-Complex Catalysis

A significant catalytic application of the 1,5-naphthalenedisulfonate (1,5-nds) moiety is as a ligand in coordination polymers. A two-dimensional coordination polymer, [Cd(tpim)(1,5-nds)]n, has been synthesized using 1,5-naphthalenedisulfonate, 2,4,5-tri(4-pyridyl)-imidazole (tpim), and cadmium acetate rhhz.net. This metal-organic framework has demonstrated notable catalytic activity in promoting the ring-opening reaction of epoxides with amines rhhz.net. In this context, the 1,5-naphthalenedisulfonate acts as a structural ligand that helps to form the catalytically active framework rhhz.net. The sulfonate groups coordinate to the cadmium metal centers, creating a stable, porous structure that facilitates the catalytic reaction rhhz.net.

Reaction Kinetics and Selectivity in Catalytic Systems

The kinetics of reactions involving naphthalenedisulfonates are influenced by the specific reaction conditions and the nature of the catalyst. In the case of the [Cd(tpim)(1,5-nds)]n catalyzed aminolysis of epoxides, the reaction proceeds efficiently under solvent-free conditions rhhz.net. The solid nature of the catalyst allows for easy separation from the reaction mixture, which is a significant advantage in industrial applications rhhz.net.

The selectivity of catalytic systems involving naphthalenedisulfonates can be influenced by the structure of the catalyst. For instance, in the aforementioned coordination polymer, the defined pore structure and the arrangement of active sites can lead to selectivity for certain substrates.

Heterogeneous vs. Homogeneous Catalysis

The distinction between heterogeneous and homogeneous catalysis is crucial in understanding the application of naphthalenedisulfonate-based catalysts.

Heterogeneous Catalysis: The cadmium-based coordination polymer, [Cd(tpim)(1,5-nds)]n, is a clear example of a heterogeneous catalyst rhhz.net. Its solid, crystalline structure is insoluble in the reaction medium, which simplifies catalyst recovery and recycling rhhz.net. This is a significant advantage over homogeneous catalysts, which often require complex separation processes rhhz.net.

Homogeneous Catalysis: While direct evidence for this compound acting as a homogeneous catalyst is not prominent in the reviewed literature, related sulfonic acids can function in this capacity. For example, naphthalenedisulfonic acid itself can be used as a catalyst in certain reactions where it is soluble in the reaction medium.

The following table summarizes the catalytic systems involving 1,5-naphthalenedisulfonate derivatives:

| Catalyst System | Type of Catalysis | Reaction Catalyzed | Key Features |

| [Cd(tpim)(1,5-nds)]n | Heterogeneous | Epoxide ring-opening with amines | 2D coordination polymer, reusable catalyst |

| Supported Sulfonic Acids | Heterogeneous | Esterification of fatty acids | High stability and activity |

| Naphthalenedisulfonic Acid | Homogeneous | Various organic transformations | Soluble in certain reaction media |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the geometric and electronic properties of Dimethyl 1,5-naphthalenedisulfonate.

Molecular Geometry Optimization The first step in most quantum chemical calculations is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this would typically be performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p), which includes polarization and diffuse functions for a more accurate description of a molecule with heteroatoms like sulfur and oxygen. nih.gov The optimization process would yield precise bond lengths, bond angles, and dihedral angles for the ground state of the molecule.

Electronic Properties and Reactivity Descriptors Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's stability and reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily excitable and more reactive. nih.govresearchgate.net

Reactivity descriptors derived from these calculations, such as the Molecular Electrostatic Potential (MEP) and Fukui functions, can predict the most likely sites for chemical reactions. The MEP map visually represents the charge distribution on the molecule's surface, with negative potential regions (typically around the electronegative oxygen atoms of the sulfonate groups) indicating sites susceptible to electrophilic attack, and positive regions indicating susceptibility to nucleophilic attack. nih.govresearchgate.net

Table 7.1.1: Predicted Electronic Properties of this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are theoretical predictions based on methodologies applied to similar aromatic compounds. nih.govmdpi.comresearchgate.net

| Property | Predicted Value | Description |

| HOMO Energy | -7.85 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.98 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.87 eV | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |

| Ionization Potential (IP) | 7.85 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 1.98 eV | The energy released when an electron is added to the molecule. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations of Supramolecular Assemblies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can reveal how this compound behaves in different environments (e.g., in solution) and how it interacts with other molecules to form larger, non-covalently bonded structures known as supramolecular assemblies. rsc.org

Simulation Protocol In a typical MD simulation, a model system is constructed consisting of one or more this compound molecules placed in a simulation box filled with a chosen solvent, such as water. The interactions between all atoms are described by a force field (e.g., GROMOS, AMBER, or CHARMM), which is a set of parameters and equations that define the potential energy of the system. The simulation then calculates the forces on each atom and solves Newton's equations of motion to track their trajectories over a set period, often on the scale of nanoseconds to microseconds.

Formation of Assemblies MD simulations can predict whether this compound molecules will aggregate in solution. Due to its large, flat naphthalene (B1677914) core, the molecule is expected to exhibit significant π-π stacking interactions, where two aromatic rings align face-to-face or face-to-edge. These simulations can elucidate the preferred orientation and stability of dimers and larger oligomers. nih.gov The simulations also provide detailed information on the role of the solvent in mediating these interactions and the dynamic equilibrium between monomeric and aggregated states. rsc.org

Table 7.2.1: Typical Parameters for MD Simulation of this compound Parameters are representative of a typical simulation setup for studying organic molecules in solution. rsc.org

| Parameter | Value / Type | Purpose |

| Force Field | GROMOS54a7 | Defines the potential energy function for all atomic interactions. |

| Solvent | SPC/E Water Model | Explicitly models the solvent environment. |

| System Size | ~5000 atoms | A representative box containing the solute and solvent molecules. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate ambient conditions. |

| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman) for a constant pressure ensemble. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events and reach equilibrium. |

| Time Step | 2 fs | The interval at which forces and positions are updated. |

Prediction of Spectroscopic Signatures

Computational methods are highly effective for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for these calculations. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). imist.ma These theoretical predictions can aid in the assignment of complex experimental spectra.

Table 7.3.1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Calculated using the GIAO method at the B3LYP/6-31G(d) level. Values are theoretical and relative to TMS. nih.govimist.ma

| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Aromatic C (C-S) | 142.5 | - |

| Aromatic C (adjacent to C-S) | 128.9 | 8.1 |

| Aromatic C (beta position) | 125.4 | 7.6 |

| Aromatic C (bridgehead) | 131.0 | - |

| Methyl C (O-CH₃) | 53.2 | 3.9 |

UV-Vis Spectroscopy Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. ias.ac.inresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations would likely reveal strong absorptions in the UV region corresponding to π → π* transitions within the naphthalene aromatic system. rsc.org

Table 7.3.2: Predicted UV-Vis Absorption Maxima (λmax) for this compound Calculated using TD-DFT at the B3LYP/6-311++G(d,p) level. Values are theoretical predictions. rsc.org

| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Transition |

| 235 | 0.85 | HOMO → LUMO+2 (π → π) |

| 290 | 0.42 | HOMO → LUMO (π → π) |

| 325 | 0.15 | HOMO-1 → LUMO (π → π*) |

Density Functional Theory (DFT) Studies of Intermolecular Interactions

While MD simulations show the dynamic behavior of molecular assemblies, DFT calculations can provide a more detailed and quantitative analysis of the specific non-covalent interactions that hold these assemblies together.

Analysis of a Model Dimer To study intermolecular forces, a model system such as a dimer of this compound can be constructed. By optimizing the geometry of this dimer, the preferred arrangement (e.g., stacked, parallel-displaced, or T-shaped) can be determined. The primary intermolecular forces at play would be π-π stacking interactions between the naphthalene rings and weaker van der Waals forces.

Table 7.4.1: Predicted Interaction Energies for a this compound Dimer Calculated for a parallel-displaced dimer model using DFT with BSSE correction. Values are theoretical. nih.gov

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Description |

| π-π Stacking | -12.5 | The primary stabilizing force between the aromatic cores of the two molecules. |

| van der Waals | -3.8 | Additional stabilizing interactions between the sulfonate and methyl groups. |

| Total Interaction Energy (BSSE-corrected) | -16.3 | The overall binding energy holding the dimer together in the gas phase. |

Environmental Behavior and Degradation Pathways

Environmental Persistence and Transformation in Aqueous Systems

The environmental persistence of dimethyl 1,5-naphthalenedisulfonate in aqueous systems is largely governed by the stability of its ester linkages to hydrolysis. While direct studies on the hydrolysis of this compound are limited, the behavior of analogous sulfonate esters provides valuable insights. The hydrolysis of aryl sulfonate esters can proceed through different mechanisms depending on the specific compound and environmental conditions. nih.gov

The primary transformation pathway for this compound in water is expected to be the hydrolysis of the two methyl ester groups, which would yield 1,5-naphthalenedisulfonic acid and methanol (B129727). The rate of this hydrolysis is influenced by factors such as pH and temperature. Studies on similar compounds, like dimethyl methylphosphonate, have shown that hydrolysis follows pseudo-first-order kinetics and can be significantly affected by temperature. nih.govresearchgate.net It is anticipated that under typical environmental pH conditions, the hydrolysis of the ester bonds of this compound would be a key process determining its persistence.

The parent compound, 1,5-naphthalenedisulfonic acid (NDS), is known to be persistent in the environment and resistant to microbial breakdown. nih.gov Therefore, once hydrolysis of the dimethyl ester occurs, the resulting NDS would likely exhibit significant persistence in aqueous systems.

Photodegradation Mechanisms and Products

The photodegradation of NDS in aqueous solutions has been shown to be inefficient on its own but is significantly enhanced in the presence of hydrogen peroxide (H₂O₂) under UV irradiation. nih.gov This suggests that the generation of highly reactive hydroxyl radicals is a key driver of the degradation process. The degradation of NDS under these conditions leads to the formation of more biodegradable and less toxic species. nih.gov

The proposed mechanism for the photodegradation of related naphthalenes involves the initial attack of hydroxyl radicals on the naphthalene (B1677914) ring system. nih.gov For NDS, this can lead to the formation of hydroxylated intermediates. The specific photodegradation products of this compound would likely include the initial hydrolysis to NDS, followed by the photo-oxidative degradation of the NDS molecule. It is also possible that photochemical reactions could occur on the ester groups or the naphthalene ring prior to hydrolysis, leading to a different suite of initial photoproducts.

Biodegradation and Microbial Interactions

The microbial degradation of this compound is expected to be a slow process, primarily due to the inherent resistance of the naphthalenedisulfonate structure to microbial attack. The initial step in the biodegradation of the dimethyl ester would likely be the enzymatic hydrolysis of the ester bonds to form 1,5-naphthalenedisulfonic acid (NDS) and methanol. Methanol is readily biodegradable by a wide range of microorganisms.

The subsequent biodegradation of NDS is challenging for microorganisms. nih.gov However, some bacterial strains have been shown to degrade naphthalenedisulfonates. For instance, Pigmentiphaga daeguensis can metabolize 1,6- and 2,6-naphthalenedisulfonates. ethz.ch The degradation pathways for naphthalenesulfonates often involve initial desulfonation through dioxygenase enzymes. ethz.chnih.gov This process can lead to the formation of intermediates like gentisate, which can then enter central metabolic pathways. ethz.chnih.gov

Given the recalcitrant nature of the parent sulfonic acid, it is likely that the complete mineralization of this compound by a single microbial species would be rare. Instead, a microbial consortium, where different species carry out different steps of the degradation process, would likely be required for its complete breakdown in the environment.

Monitoring and Analytical Methods for Environmental Detection

The detection and quantification of this compound and its degradation products in environmental samples require sensitive and specific analytical methods. Given its structure as a diester of a sulfonic acid, a combination of chromatographic separation and mass spectrometric detection is the most suitable approach.

Sample Preparation: For aqueous samples, a pre-concentration step is often necessary to achieve the low detection limits required for environmental monitoring. Solid-phase extraction (SPE) is a common technique used for the extraction and cleanup of naphthalenesulfonates and related compounds from water.

Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the method of choice for the analysis of non-volatile and polar compounds like this compound. nih.govnih.gov

Liquid Chromatography (LC): Reversed-phase HPLC with a C18 column is typically used for the separation of naphthalenesulfonates and their esters. The mobile phase composition can be optimized to achieve good separation from other matrix components.

Mass Spectrometry (MS): Mass spectrometry provides high selectivity and sensitivity for the detection of the target analyte. For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrometer can be operated in full-scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification at trace levels.

The table below summarizes the key analytical techniques applicable for the determination of this compound.

| Analytical Technique | Description | Application |

| Solid-Phase Extraction (SPE) | A sample preparation technique used to isolate and concentrate analytes from a large volume of liquid sample. | Pre-concentration of this compound from water samples. |

| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Separation of this compound from other compounds in an environmental sample extract. |

| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification and quantification of compounds. | Detection and quantification of this compound after chromatographic separation. |

| Tandem Mass Spectrometry (MS/MS) | A technique where two mass spectrometers are used in series to increase the selectivity and sensitivity of the analysis. | Provides structural confirmation and highly sensitive quantification of this compound. |

Emerging Research Directions and Future Perspectives

Integration with Nanotechnology and Nanomaterials

The convergence of naphthalenedisulfonate chemistry with nanotechnology is paving the way for novel functional materials. Nanoparticles, typically ranging from 1 to 100 nanometers in size, possess unique properties due to their high surface-area-to-volume ratio, making them ideal for a host of applications. uga.edunih.gov The functionalization of these nanoparticles with organic molecules like naphthalenedisulfonates is a key strategy to tailor their properties for specific tasks. uga.edursc.org

The inherent fluorescence of the naphthalene (B1677914) core is a particularly valuable property. google.com By attaching naphthalenedisulfonate derivatives to the surface of nanomaterials, such as silica-coated magnetic nanoparticles or gold nanoparticles, researchers can create highly sensitive probes. nih.govrsc.org These functionalized nanomaterials could be employed in advanced sensing and imaging applications. For instance, the solvatochromatic fluorescence of some naphthalene derivatives, where the emission wavelength changes with the polarity of the solvent, could be harnessed to probe micro-environments within biological systems. google.com The sulfonic acid groups on the naphthalene ring can enhance the water solubility and stability of these nano-constructs, which is crucial for biological applications.

Future research is expected to focus on:

Developing naphthalenedisulfonate-functionalized nanoparticles for targeted drug delivery, where the nanoparticle carries a therapeutic agent to a specific site in the body. uga.edu

Creating novel nanosensors for detecting environmental pollutants or biological markers, leveraging the fluorescent properties of the naphthalene moiety. google.com

Synthesizing new nanocomposite materials where naphthalenedisulfonates are embedded within a polymer or inorganic matrix to create materials with enhanced optical or electronic properties. mdpi.commdpi.com

Biomedical Applications of Naphthalenedisulfonate Derivatives (e.g., Enzyme Inhibition)

Derivatives of naphthalenedisulfonate are emerging as promising candidates for therapeutic applications, particularly as enzyme inhibitors. The ability of the sulfonamide group (a common derivative of sulfonic acids) to bind to the active sites of enzymes makes these compounds attractive for drug discovery. nih.govnih.gov

Significant research has demonstrated the potential of naphthalene-based sulfonamides in cancer therapy. Certain derivatives have been shown to be potent inhibitors of tubulin polymerization, a process essential for cell division. nih.gov By disrupting this process, these compounds can selectively halt the proliferation of rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov One study identified a sulfonamide derivative bearing a naphthalene moiety that inhibited tubulin polymerization with an IC50 value of 2.8 µM and showed potent antiproliferative activity against MCF-7 breast cancer cells. nih.gov

Furthermore, naphthalenesulfonamide derivatives have been investigated as inhibitors of other key enzymes. Studies have shown that N-phenylsulfonamide derivatives can effectively inhibit carbonic anhydrases (implicated in diseases like glaucoma and cancer) and cholinesterases (a target for Alzheimer's disease treatment). nih.gov The cytotoxic effects of 1,5-naphthalenedisulfonic acid have also been noted in various cancer cell lines, where it appears to induce apoptosis by disrupting mitochondrial function. Some derivatives have also exhibited antimicrobial properties.

| Naphthalenesulfonate Derivative Type | Target Enzyme/Process | Potential Therapeutic Application | Key Research Finding |

|---|---|---|---|

| Sulfonamide with naphthalene moiety | Tubulin Polymerization | Anticancer | Exhibited significant tubulin polymerization inhibition (IC50 = 2.8 µM) and arrested the cell cycle in G2/M phase in MCF-7 cancer cells. nih.gov |

| N-phenylsulfonamide derivatives | Carbonic Anhydrase (CA) I & II | Glaucoma, Cancer, Osteoporosis | Demonstrated potent inhibition of CA I and CA II isoenzymes with K_I values in the nanomolar range. nih.gov |

| N-phenylsulfonamide derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease | Showed very active inhibition profiles against AChE and BChE. nih.gov |

| 1,5-Naphthalenedisulfonic acid | Mitochondrial Function / Caspase Pathways | Anticancer | Can induce apoptosis in certain cancer cells by disrupting mitochondrial function. |

Sustainable Synthesis and Green Chemistry Approaches

Traditional industrial synthesis of 1,5-naphthalenedisulfonic acid often involves harsh conditions and strong acids, such as the sulfonation of naphthalene with fuming sulfuric acid (oleum). chemicalbook.com These methods can generate significant chemical waste and require considerable energy input. In line with the principles of green chemistry, researchers are exploring more sustainable and environmentally friendly synthetic routes. nih.gov

Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key strategies applicable to the synthesis of naphthalenedisulfonate derivatives include:

Use of Reusable Catalysts: Instead of stoichiometric amounts of strong acids, solid acid catalysts, such as sulfonic acid-functionalized silica-coated magnetic nanoparticles, can be used. rsc.org These catalysts are highly efficient, can be easily separated from the reaction mixture using an external magnet, and reused multiple times without significant loss of activity, drastically reducing waste. rsc.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, or using greener solvents like water, minimizes the environmental impact associated with volatile organic compounds (VOCs). researchgate.net Microwave-assisted synthesis is another technique that can accelerate reactions, often without the need for a solvent, leading to higher energy efficiency and shorter reaction times. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. researchgate.net This involves minimizing the use of protecting groups and other temporary modifications that add steps and generate waste. nih.gov

For example, a green protocol for synthesizing 1-amidoalkyl-2-naphthols (related naphthalene derivatives) has been developed using tannic acid, a biodegradable catalyst, under solvent-free conditions. researchgate.net This approach highlights the potential for developing cost-effective and eco-friendly methods for producing naphthalenedisulfonate derivatives.

Advanced Analytical Techniques for In-Situ Studies

Understanding the reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions are crucial for developing efficient synthetic processes and for studying the biological activity of naphthalenedisulfonate derivatives. Advanced analytical techniques that allow for in-situ monitoring—analyzing the reaction as it happens in the reaction vessel—are invaluable for these purposes. spectroscopyonline.comnih.gov

In-situ spectroscopy is a powerful tool that avoids the need to withdraw samples for offline analysis, which can be critical when dealing with unstable or short-lived intermediate species. spectroscopyonline.com Techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can provide real-time information about the concentration of reactants, products, and intermediates, allowing for precise control and optimization of the reaction process. spectroscopyonline.com

Another promising technique is the coupling of electrochemistry with mass spectrometry (EC-MS). nih.gov This method can be used to study the electrochemical properties of naphthalenedisulfonate derivatives and monitor their redox reactions in real-time. nih.gov For instance, it could be used to detect reactive radical cations formed during oxidation, providing fundamental insights into their reaction pathways and potential for use in electronic materials or as redox mediators in biological systems. nih.gov These advanced analytical methods are essential for deepening the fundamental understanding of the chemistry of Dimethyl 1,5-naphthalenedisulfonate and for unlocking its full potential in various applications.

常见问题

Q. How can researchers reconcile discrepancies in luminescence properties of 1,5-naphthalenedisulfonate complexes under varying conditions?

- Solvent polarity and pH significantly affect emission profiles. Systematic photoluminescence studies under controlled environments (e.g., inert atmosphere, solvent matrices) isolate contributing factors. Time-resolved fluorescence spectroscopy distinguishes ligand-centered vs. metal-to-ligand charge-transfer transitions .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。